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molecular formula C9H7NO3 B1314337 1-Oxoisoindoline-5-carboxylic acid CAS No. 23386-40-5

1-Oxoisoindoline-5-carboxylic acid

Cat. No. B1314337
M. Wt: 177.16 g/mol
InChI Key: OLKKGIPWCIURHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952009B2

Procedure details

methyl 4-cyano-2-methylbenzoate. To a stirred solution of methyl 4-bromo-2-methylbenzoate (2 g, 8.7 mmol) in DMF (20 mL), was added CuCN (1.9 g, 12.2 mmol). The reaction was then stirred at 175° C. for 6 h. The progress of the reaction was monitored by TLC (10% EtOAc in hexanes). The reaction was diluted with EtOAc (10 mL) and filtered through Celite® brand filtering agent. The filtrate was concentrated in vacuo and the material was purified by column chromatography (SiO2, 0-50% EtOAc in hexanes) to give the title compound. MS (ESI pos. ion) m/z: 177.1 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
CuCN
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1C=CC(C([O:9][CH3:10])=O)=C(C)C=1)#N.Br[C:15]1[CH:24]=[CH:23][C:18]([C:19]([O:21]C)=[O:20])=[C:17](C)[CH:16]=1.[C:26]([Cu])#[N:27]>CN(C=O)C.CCOC(C)=O>[O:9]=[C:10]1[C:15]2[C:16](=[CH:17][C:18]([C:19]([OH:21])=[O:20])=[CH:23][CH:24]=2)[CH2:26][NH:27]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)C
Name
CuCN
Quantity
1.9 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at 175° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite® brand
FILTRATION
Type
FILTRATION
Details
filtering agent
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the material was purified by column chromatography (SiO2, 0-50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1NCC2=CC(=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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